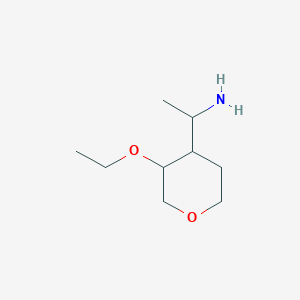

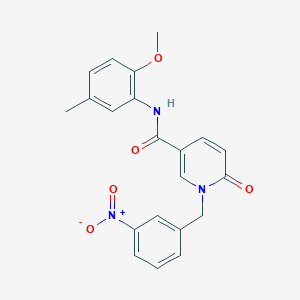

![molecular formula C22H21N3O5S2 B2703250 N-(3,5-dimethoxyphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide CAS No. 1105242-99-6](/img/structure/B2703250.png)

N-(3,5-dimethoxyphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a sulfonamide, which is a functional group characterized by the presence of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom . Sulfonamides are known for their extensive applications in medicinal and synthetic chemistry .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonamide, oxadiazole, and thiophene groups. Sulfonamides, for example, are known to undergo a variety of reactions, including hydrolysis, oxidation, and reduction .Scientific Research Applications

Synthesis and Biological Activity

N-(3,5-dimethoxyphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a compound that has been explored in various synthetic and biological contexts due to its unique structural features. One area of research focuses on the synthesis of polymethoxylated-pyrazoline benzene sulfonamides, which are investigated for their cytotoxic activities on tumor and non-tumor cell lines as well as their inhibitory effects on carbonic anhydrase isoenzymes (Kucukoglu et al., 2016)(Kucukoglu et al., 2016). This research demonstrates the compound's potential in developing therapeutic agents targeting specific cellular processes.

Anticancer and Enzyme Inhibition Properties

Another study delves into novel sulfonamide derivatives carrying a biologically active 3,4-dimethoxyphenyl moiety, designed and synthesized for evaluation against various cancer cell lines (Ghorab et al., 2016)(Ghorab et al., 2016). These compounds exhibit significant cytotoxic activities, highlighting their potential as anticancer agents. Furthermore, their ability to inhibit the vascular endothelial growth factor receptor (VEGFR)-2 underlines their importance in cancer research, particularly in the context of tumor angiogenesis and metastasis.

Antioxidant Activity

Research into sulfone/sulfonamide-linked bis(oxadiazoles), bis(thiadiazoles), and bis(triazoles) showcases the antioxidant capabilities of these compounds (Padmaja et al., 2014)(Padmaja et al., 2014). The study identifies specific derivatives that demonstrate potential as antioxidant agents, which is crucial in the development of treatments for oxidative stress-related diseases.

Molecular Structure and Crystallography

The molecular structure and crystallography of related compounds provide insights into their potential applications in materials science and pharmaceuticals. For example, the analysis of 4-Methyl-N-(4-methylphenylsulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide sheds light on the molecular geometry and intermolecular interactions, which are essential for understanding the compound's reactivity and stability (Carballo et al., 2013)(Carballo et al., 2013).

properties

IUPAC Name |

N-(3,5-dimethoxyphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O5S2/c1-14-5-7-15(8-6-14)21-23-22(30-24-21)20-19(9-10-31-20)32(26,27)25(2)16-11-17(28-3)13-18(12-16)29-4/h5-13H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLKHTTYUDMYKFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=CC(=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide](/img/structure/B2703168.png)

amine](/img/structure/B2703170.png)

![N-(2-furylmethyl)-4-{[2-({2-[(4-methylbenzyl)amino]-2-oxoethyl}thio)-4-oxoquinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2703172.png)

![2-(4-acetylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2703180.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2703182.png)

![2-[3-(2-Chloropyridine-3-amido)phenyl]acetic acid](/img/structure/B2703184.png)

![3-[1-(4-Bromophenoxy)-2-methylpropyl]-4H-1,2,4-oxadiazol-5-one](/img/structure/B2703187.png)